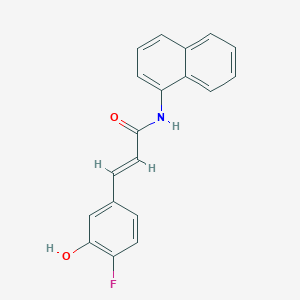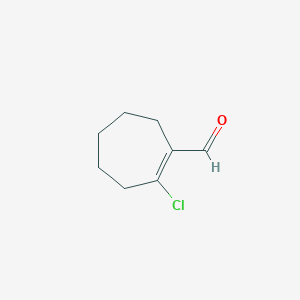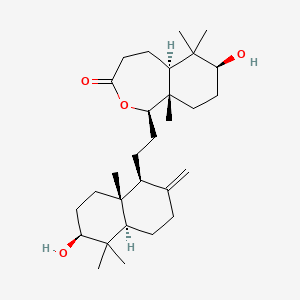
Lycojaponicuminol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lycojaponicuminol C is a natural triterpenoid compound with the chemical formula C29H48O4 and a molecular weight of 460.69 g/mol. It is derived from the plant Lycopodium japonicum and has been studied for its potential biological activities, including antitumor effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lycojaponicuminol C is typically extracted from natural sources, particularly from the Lycopodium japonicum plant. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form
Industrial Production Methods
Industrial production of this compound is not widely established due to its natural origin and the complexity of its structure. The primary method remains extraction from the Lycopodium japonicum plant, followed by purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Lycojaponicuminol C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, each with unique biological activities.
Applications De Recherche Scientifique
Chemistry: The compound serves as a model for studying triterpenoid structures and their chemical reactivity.
Biology: Research has shown that Lycojaponicuminol C exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer studies.
Medicine: Due to its antitumor properties, this compound is being investigated for potential therapeutic applications in cancer treatment.
Industry: The compound’s unique structure and biological activities make it a valuable target for the development of new pharmaceuticals and bioactive agents.
Mécanisme D'action
The mechanism of action of Lycojaponicuminol C involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound has been shown to inhibit the growth of cancer cells by inducing programmed cell death (apoptosis) and interfering with key signaling pathways involved in tumor progression. Specific molecular targets include proteins and enzymes that play critical roles in cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Lycojaponicuminol C is part of a family of serratene triterpenoids, which includes other compounds such as Lycojaponicuminol A, B, D, E, and F. These compounds share similar structural features but differ in their specific functional groups and biological activities. Compared to its analogs, this compound is unique due to its specific hydroxyl and methyl groups, which contribute to its distinct biological properties.
List of Similar Compounds
- Lycojaponicuminol A
- Lycojaponicuminol B
- Lycojaponicuminol D
- Lycojaponicuminol E
- Lycojaponicuminol F
Propriétés
Formule moléculaire |
C29H48O4 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
(1R,5aS,7S,9aS)-1-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-7-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[c]oxepin-3-one |
InChI |
InChI=1S/C29H48O4/c1-18-8-10-20-26(2,3)22(30)14-16-28(20,6)19(18)9-12-24-29(7)17-15-23(31)27(4,5)21(29)11-13-25(32)33-24/h19-24,30-31H,1,8-17H2,2-7H3/t19-,20-,21-,22-,23-,24+,28+,29-/m0/s1 |
Clé InChI |
GDRHALBYFBDMDN-JSFVAYFGSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C([C@@H]1CCC(=C)[C@@H]2CC[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CCC(=O)O3)(C)C)O)C)(C)C)O |
SMILES canonique |
CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C4(CCC(C(C4CCC(=O)O3)(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


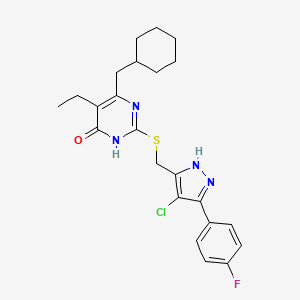
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)
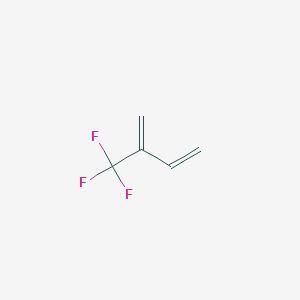
![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
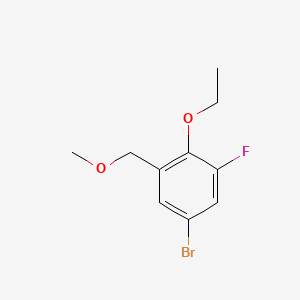

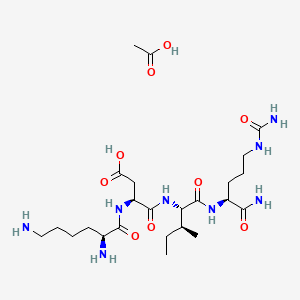
![2'H-Spiro[1,3-dioxolane-2,1'-naphthalene]](/img/structure/B14758446.png)
